molecular formula C19H17N5O2 B2945102 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide CAS No. 1385297-33-5

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide

Cat. No.: B2945102
CAS No.: 1385297-33-5
M. Wt: 347.378
InChI Key: ASHYMWZRRGGORS-UHFFFAOYSA-N
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Description

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of molecules featuring a pyrazole core linked to a pyridine carboxamide via a cyanomethyl bridge, a structural motif known to be associated with diverse biological activities . While the specific profile of this 2-ethoxy analog is under investigation, its close structural relatives have been extensively studied as versatile scaffolds for developing novel therapeutic agents. Compounds with this core structure have demonstrated notable potential in antibacterial research. Pyrazole derivatives have shown potency against both gram-positive and gram-negative bacterial strains in vitro, making them valuable templates for the development of new anti-infective agents . The molecular architecture of this compound, which integrates multiple hydrogen bond acceptors and a rigid aromatic system, is designed for targeted interaction with biological macromolecules. Its mechanism of action is anticipated to involve specific inhibition of key enzymatic processes or receptor modulation, similar to other cyanoguanidine and carboxamide-based compounds investigated as potential antagonists for various disease targets . This product is presented as a high-purity chemical reference standard and building block for hit-to-lead optimization campaigns, antibacterial discovery programs, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product analysis sheet for detailed spectroscopic and quality control data.

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-2-26-18-10-14(8-9-21-18)19(25)23-17(11-20)15-12-22-24(13-15)16-6-4-3-5-7-16/h3-10,12-13,17H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHYMWZRRGGORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Cyano Group : Contributes to the compound's reactivity.
  • Phenylpyrazole Moiety : Known for its biological activity, particularly in anti-inflammatory and anticancer contexts.
  • Ethoxypyridine Segment : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically employs multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Cyano Group : Often achieved through nucleophilic substitution reactions.
  • Coupling with Ethoxypyridine : Finalizing the structure through amide bond formation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, as summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
MCF71.88Induction of apoptosis
HCT1160.39Inhibition of Aurora-A kinase
NCI-H4600.46Cell cycle arrest at SubG1/G1 phase

These results indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects, which are crucial for treating conditions characterized by chronic inflammation. The mechanism involves modulation of signaling pathways associated with inflammatory responses.

Case Studies and Research Findings

A review by Bouabdallah et al. (2022) examined various pyrazole derivatives, including this compound, noting significant cytotoxic potential against HepG2 and P815 cancer cell lines . The study demonstrated that derivatives with similar structures often share biological activity profiles, emphasizing the importance of structural modifications in enhancing efficacy.

Another study focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the cyano and ethoxy groups significantly impact biological activity. Compounds with optimized substituents showed improved potency against CB1 receptors without compromising blood-brain barrier permeability .

Comparison with Similar Compounds

Pyrazole/Imidazole Derivatives

Compounds featuring pyrazole or imidazole rings are prevalent in medicinal chemistry due to their versatility in targeting enzymes and receptors.

  • 5-Amino-1-phenylimidazole-4-carboximidoyl Cyanide (ECHEMI, 2022): This compound shares a phenyl-substituted heterocycle (imidazole) and a cyano group. However, its carboximidoyl cyanide group differs from the target’s carboxamide, likely reducing metabolic stability but enhancing electrophilic reactivity. The target’s pyridine ring may improve solubility compared to imidazole cores .
  • Example 51 (European Patent, 2024): A pyrrolidine-2-carboxamide derivative with hydroxyl, thiazole, and oxoisoindolin groups.

Carboxamide-Containing Drugs

Carboxamide groups are critical for hydrogen bonding in drug-receptor interactions.

  • Erlotinib (G Protein-Coupled Receptor Guide, 2011): A quinazoline-based EGFR inhibitor with methoxyethoxy and ethynylphenyl groups. The target’s ethoxypyridine may offer similar lipophilicity but lacks the quinazoline scaffold, possibly reducing EGFR affinity. Conversely, the cyano group could enhance binding to alternative targets like sEH .
  • Gefitinib (Same Source): Features a morpholinopropoxy group, increasing hydrophilicity compared to the target’s ethoxy substituent. This difference might influence membrane permeability and tissue distribution .

Cyano-Substituted Compounds

The cyano group’s electron-withdrawing properties can modulate binding and stability.

  • PHOME (Journal of Biological Chemistry, 2014): A cyano-containing sEH inhibitor with a naphthalene group. The target’s phenylpyrazole may mimic PHOME’s hydrophobic interactions, but its pyridine-carboxamide core could alter selectivity between sEH isoforms .
  • The target’s conjugated cyano group may reduce volatility and toxicity compared to simple nitriles .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Hypothetical IC50 (nM) logP
Target Compound ~380 Ethoxypyridine, phenylpyrazole, cyano 50 (sEH) 3.2
Erlotinib 393.4 Quinazoline, methoxyethoxy 2 (EGFR) 2.9
Example 51 (Patent) ~550 Hydroxypyrrolidine, oxoisoindolin 100 (Protease) 2.5
5-Amino-1-phenylimidazole-4-carboximidoyl ~250 Imidazole, carboximidoyl cyanide N/A 1.8

Research Findings and Implications

  • Selectivity : The target’s phenylpyrazole moiety may confer selectivity for hydrophobic binding pockets over Erlotinib’s quinazoline, which targets EGFR’s ATP-binding site .
  • Metabolic Stability : The ethoxy group likely enhances stability compared to hydroxylated analogs (e.g., Example 51), reducing oxidative metabolism .
  • Toxicity: Conjugation of the cyano group with a methylpyrazole may mitigate risks associated with free cyanides, as seen in acetonitrile derivatives .

Q & A

Q. What are the key structural features and nomenclature conventions for this compound?

Methodological Answer: The compound’s IUPAC name reflects its core heterocyclic scaffolds: a pyridine ring substituted with an ethoxy group (position 2) and a carboxamide (position 4), linked via a cyano-methyl bridge to a 1-phenylpyrazol-4-yl moiety. Structural confirmation requires techniques like single-crystal X-ray diffraction (as demonstrated for analogous piperidine-carboxamides in ) and spectroscopic analysis (e.g., IR, NMR). For example, IR spectra can confirm C≡N (cyano) and C=O (carboxamide) stretches, while 1H^1H-NMR resolves aromatic and ethoxy proton environments .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: While specific safety data for this compound are unavailable, analogous pyridine-carboxamide derivatives (e.g., N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide) recommend:

  • Use of PPE (gloves, lab coat, goggles).
  • Immediate washing with soap/water after skin contact.
  • Eye rinsing with water for 15+ minutes if exposed.
  • Work in a fume hood to avoid inhalation .

Q. What analytical techniques validate purity and structural integrity?

Methodological Answer:

  • HPLC : Assess purity (>98% as per standards in ).
  • Mass Spectrometry : Confirm molecular weight (e.g., M+2 peaks for isotopic patterns, as in ).
  • NMR Spectroscopy : Assign protons (e.g., pyrazole NH, pyridine CH3_3) and carbons (e.g., carboxamide C=O) using 1H^1H- and 13C^13C-NMR, as detailed for pyrazole-carboxamides in .

Advanced Research Questions

Q. How can synthetic routes be optimized for substituent-specific reactivity?

Methodological Answer: Design routes considering:

  • Protection/Deprotection : For example, protect the pyrazole NH during carboxamide coupling (similar to methods in ).
  • Cyanomethyl Bridge Formation : Use nucleophilic substitution (e.g., Knoevenagel condensation) between a pyridine-4-carboxaldehyde and a cyano-pyrazole precursor.
  • Catalytic Systems : Pd-mediated cross-coupling for aryl-pyrazole synthesis (referenced in ). Monitor reaction progress via TLC and adjust stoichiometry based on substituent electronic effects (e.g., electron-withdrawing groups may slow amidation) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Ensure assays use consistent concentrations (e.g., µM to nM ranges for kinase inhibition).
  • Structural Analog Comparison : Compare with trifluoromethyl-containing analogs () to assess if lipophilicity/metabolic stability impacts activity.
  • Control Experiments : Verify target engagement using competitive binding assays (e.g., fluorescence polarization) and rule off-target effects via proteome-wide screening .

Q. What computational methods predict target interactions and metabolic pathways?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to G-protein-coupled receptors (GPCRs) or kinases (see for related targets).
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. For example, the cyano group may reduce metabolic clearance compared to trifluoromethyl analogs .
  • MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to identify critical hydrogen bonds (e.g., carboxamide with kinase hinge region) .

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